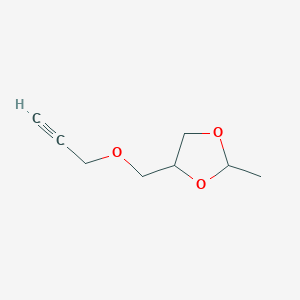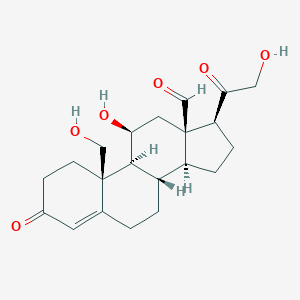
19-Hydroxyaldosterone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
19-Hydroxyaldosterone is a steroid hormone that is produced by the adrenal gland. It is a derivative of aldosterone, which is a hormone that regulates salt and water balance in the body. 19-Hydroxyaldosterone has been studied extensively for its potential role in the regulation of blood pressure and electrolyte balance.
作用机制
The mechanism of action of 19-Hydroxyaldosterone involves binding to specific receptors in the body. These receptors are found in the kidney, heart, and blood vessels. When 19-Hydroxyaldosterone binds to these receptors, it can increase sodium and water retention in the body, leading to an increase in blood pressure. It can also impact potassium levels in the body, which can affect muscle and nerve function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 19-Hydroxyaldosterone are significant. It has been shown to increase sodium and water retention in the body, which can lead to an increase in blood pressure. It can also impact potassium levels in the body, which can affect muscle and nerve function. Additionally, 19-Hydroxyaldosterone has been shown to have an effect on the renin-angiotensin-aldosterone system, which is a complex system that regulates blood pressure and electrolyte balance in the body.
实验室实验的优点和局限性
There are advantages and limitations to using 19-Hydroxyaldosterone in lab experiments. One advantage is that it can be synthesized in the laboratory, which allows for greater control over the experimental conditions. Additionally, 19-Hydroxyaldosterone has been studied extensively, which means that there is a wealth of information available on its biochemical and physiological effects. However, one limitation is that the effects of 19-Hydroxyaldosterone can be complex and multifaceted, which can make it difficult to isolate specific effects in lab experiments.
未来方向
There are many future directions for research on 19-Hydroxyaldosterone. One area of interest is the potential role of 19-Hydroxyaldosterone in the development of hypertension and other cardiovascular diseases. Additionally, there is interest in the potential therapeutic use of 19-Hydroxyaldosterone in the treatment of these conditions. Other future directions include further exploration of the mechanisms of action of 19-Hydroxyaldosterone and the development of new synthetic methods for its production.
Conclusion:
In conclusion, 19-Hydroxyaldosterone is a steroid hormone that has been studied extensively for its potential role in the regulation of blood pressure and electrolyte balance. It can be synthesized in the laboratory using a variety of methods and has a range of biochemical and physiological effects. While there are advantages and limitations to using 19-Hydroxyaldosterone in lab experiments, there are many future directions for research on this hormone. Overall, 19-Hydroxyaldosterone is a fascinating area of study with significant implications for our understanding of cardiovascular health.
合成方法
19-Hydroxyaldosterone can be synthesized in the laboratory using a variety of methods. One common method involves the conversion of aldosterone to 19-Hydroxyaldosterone using a specific enzyme called aldosterone 19-hydroxylase. This enzyme is found in the adrenal gland and is responsible for the conversion of aldosterone to 19-Hydroxyaldosterone. Another method involves the use of chemical synthesis to create 19-Hydroxyaldosterone from other steroid precursors.
科学研究应用
The scientific research application of 19-Hydroxyaldosterone is vast. It has been studied for its potential role in the regulation of blood pressure and electrolyte balance. Studies have shown that 19-Hydroxyaldosterone can increase sodium reabsorption in the kidney, which can lead to an increase in blood pressure. It has also been shown to have an effect on potassium levels in the body, which can impact muscle and nerve function.
属性
CAS 编号 |
103246-10-2 |
|---|---|
产品名称 |
19-Hydroxyaldosterone |
分子式 |
C21H28O6 |
分子量 |
376.4 g/mol |
IUPAC 名称 |
(8S,9S,10S,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10-(hydroxymethyl)-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde |
InChI |
InChI=1S/C21H28O6/c22-9-18(27)16-4-3-15-14-2-1-12-7-13(25)5-6-20(12,10-23)19(14)17(26)8-21(15,16)11-24/h7,11,14-17,19,22-23,26H,1-6,8-10H2/t14-,15-,16+,17-,19+,20+,21+/m0/s1 |
InChI 键 |
XXAGGBKFYRBDBT-PUGGLORVSA-N |
手性 SMILES |
C1C[C@@H]([C@@]2([C@@H]1[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3[C@H](C2)O)CO)C=O)C(=O)CO |
SMILES |
C1CC(C2(C1C3CCC4=CC(=O)CCC4(C3C(C2)O)CO)C=O)C(=O)CO |
规范 SMILES |
C1CC(C2(C1C3CCC4=CC(=O)CCC4(C3C(C2)O)CO)C=O)C(=O)CO |
同义词 |
19-hydroxyaldosterone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



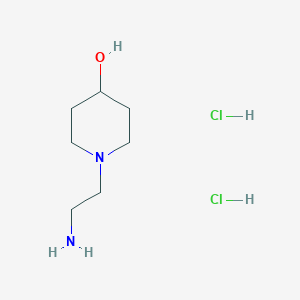



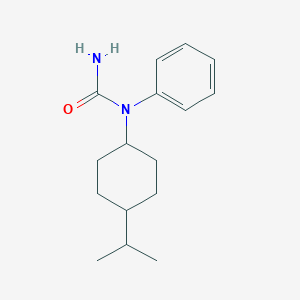
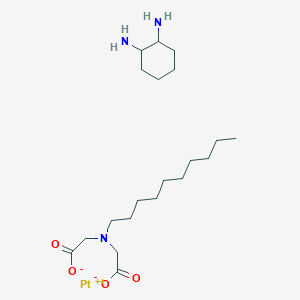
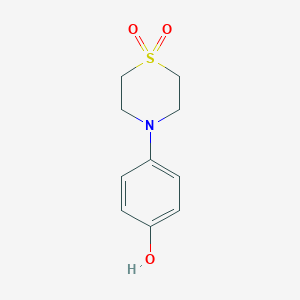
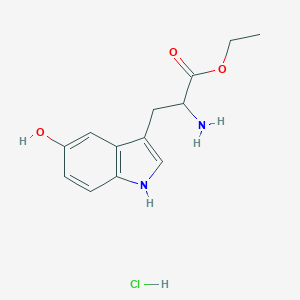
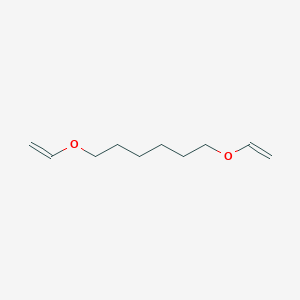
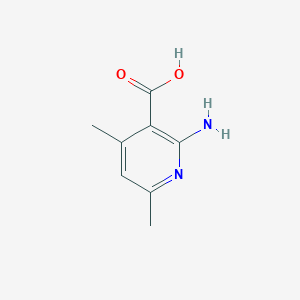
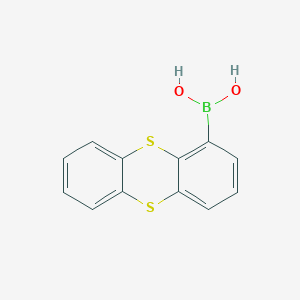
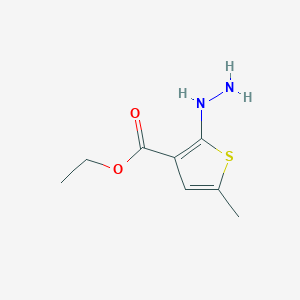
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B34503.png)
